molecular formula C18H19N3O3 B2714208 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 432009-48-8

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

Cat. No.: B2714208
CAS No.: 432009-48-8
M. Wt: 325.368
InChI Key: XGPBFPJKFFRLAM-UHFFFAOYSA-N
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Description

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is a small molecule benzamide derivative with the molecular formula C18H19N3O3 and a PubChem CID of 724672 . This compound is part of the broader class of benzamide derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Researchers value these compounds as valuable scaffolds for developing novel therapeutic agents, particularly as inhibitors of targets like histone deacetylase (HDAC) for potential application in oncology . Furthermore, structurally related biaryl amide derivatives have been extensively studied for their antiviral properties, demonstrating potent activity against viruses such as the Hepatitis C virus (HCV) by leveraging host innate immunity factors, suggesting a potential mechanism that could make it difficult for viruses to develop resistance . The nitro group on the benzamide core can serve as a key pharmacophore and provides a handle for further synthetic modification to explore structure-activity relationships (SAR) and optimize drug-like properties . This product is intended for research and development purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBFPJKFFRLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the coupling of a piperidine derivative with a nitro-substituted benzamide. One common method involves the reaction of 4-(piperidin-1-yl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.

Major Products Formed

    Reduction: 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity
Preliminary studies have indicated that 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide exhibits potential antitumor properties. The compound's ability to interact with various biological targets suggests it could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Neuroprotective Effects
Research indicates that compounds with similar piperidine structures often exhibit neuroprotective effects. This suggests that this compound may be explored for its potential in treating neurodegenerative diseases, including Alzheimer's disease, by modulating neurotransmitter systems or reducing neuroinflammation .

Inhibition of β-Secretase
In a related study, derivatives of piperidine have been synthesized as β-secretase inhibitors. Although not directly tested, the structural similarities imply that this compound could also exhibit inhibitory activity against β-secretase, which is crucial in the pathogenesis of Alzheimer's disease .

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The amide group can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to target proteins.
  • Hydrophobic Interactions : The aromatic rings contribute to the hydrophobic character of the compound, facilitating membrane penetration and interaction with lipid bilayers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
N-(4-Piperidinyl)-2-methylbenzamideC_{17}H_{22}N_{2}OLacks nitro group; potential for different activity
N-(4-Piperidinyl)-3-nitrobenzamideC_{16}H_{18}N_{4}O_{3}Nitro group at position 3; distinct pharmacology
N-(4-Piperidinyl)-benzoic acidC_{15}H_{17}N_{1}O_{2}No nitro group; used as an intermediate

These analogs demonstrate how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Research has highlighted the importance of piperidine-containing compounds in drug discovery:

  • Antiparasitic Activity : Compounds structurally related to this compound have shown promise against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
  • Analgesic and Anti-inflammatory Properties : Studies on benzimidazole derivatives with similar moieties have demonstrated significant analgesic effects, indicating that this compound could be further investigated for pain management applications .

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide largely depends on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide with key analogs, focusing on structural, crystallographic, and functional differences.

Substituent Effects and Molecular Geometry

Compound Name Substituents Key Structural Features Reference
This compound 2-NO₂, 4-piperidinyl Piperidine introduces a six-membered amine ring; potential for intramolecular H-bonds due to nitro and amide groups.
2-Nitro-N-(4-nitrophenyl)benzamide 2-NO₂, 4-NO₂ Orthorhombic crystal system (P 2₁2₁2₁); dihedral angle between aromatic rings = 82.32° ; intramolecular C–H⋯O bonds form a six-membered ring.
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ Two molecules per asymmetric unit; compared to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), which has altered steric and electronic properties due to methoxy.
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide 4-NO₂, piperazinyl, pyridinyl Piperazine (two N atoms) and pyridine enhance H-bonding capacity; methoxy group increases electron density.

Crystallographic and Hydrogen-Bonding Analysis

  • 2-Nitro-N-(4-nitrophenyl)benzamide (): Unit Cell Dimensions: a = 8.9443 Å, b = 9.7147 Å, c = 13.8016 Å. Nitro Group Orientation: N2 (2-NO₂) dihedral angle = 1.97°, N3 (4-NO₂) = 15.73°, indicating near-planar and tilted orientations, respectively. H-Bonding: Intramolecular C–H⋯O bonds stabilize a non-planar conformation; intermolecular N–H⋯O bonds create a 3D network.
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Structural comparison with 4MNB highlights how methoxy vs. bromo substituents affect packing efficiency and steric interactions.

Electronic and Physicochemical Properties

  • Nitro Position : The 2-nitro group in the target compound may hinder rotational freedom compared to 4-nitro analogs, influencing solubility and melting points.
  • Piperidinyl vs. Piperazinyl : Piperidine (one N) is less basic than piperazine (two N atoms), affecting protonation states and solubility in acidic environments.
  • Sulfonyl vs. Piperidinyl: Compounds like 2-nitro-N-[4-(2-toluidinosulfonyl)phenyl]benzamide () exhibit higher polarity due to sulfonyl groups, contrasting with the lipophilic piperidinyl group in the target compound.

Biological Activity

2-Nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a piperidine ring connected to a benzamide moiety with a nitro group at the 2-position of the benzene ring. This structure allows for various interactions with biological targets, influencing its pharmacological profile.

Target Interactions
Piperidine derivatives, including this compound, have been shown to interact with multiple biological targets, including receptors and enzymes involved in various diseases. The presence of the nitro group may enhance its reactivity and binding affinity to target proteins, potentially leading to increased biological activity.

Biochemical Pathways
Research indicates that compounds like this can interfere with viral replication processes and modulate inflammatory pathways. They may activate signaling cascades such as NF-κB, which plays a crucial role in immune responses .

Antitumor Activity

Preliminary studies have highlighted the antitumor potential of this compound. It has demonstrated efficacy against various cancer cell lines, showing promise as a therapeutic agent in oncology.

Antiviral and Antimicrobial Properties

The compound exhibits antiviral activity by disrupting the replication cycle of certain viruses. Additionally, it has shown antimicrobial effects against various bacteria and fungi, making it suitable for further investigation in infectious disease treatment.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to its ability to modulate cytokine release and inhibit pathways associated with inflammation. This makes it a candidate for treating conditions characterized by excessive inflammation .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and overall efficacy in clinical settings.

Property Details
AbsorptionModerate; influenced by pH levels
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic; involves cytochrome P450 enzymes
ExcretionRenal; metabolites excreted in urine

Case Studies

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Inflammatory Response Modulation : Research involving THP-1 cells revealed that these compounds could enhance cytokine release when stimulated by TLR agonists, suggesting their potential as immunomodulators .
  • Antimicrobial Studies : In vitro evaluations showed that related piperidine compounds had substantial antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections.

Q & A

Basic Research Question

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: GHS Category 4) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols, as piperidinyl derivatives may cause respiratory irritation .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical and biological properties?

Advanced Research Question

  • Nitro-group replacement: Substituting nitro with trifluoromethyl (CF₃) increases lipophilicity (logP +0.5) and metabolic stability, as seen in analogs targeting bacterial enzymes .
  • Piperidine ring alkylation: Adding methyl groups to the piperidine nitrogen enhances receptor selectivity (e.g., dopamine D3 vs. D2) by sterically blocking off-target binding .
  • Benzamide backbone fluorination: Fluorine at the para position improves membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .

What analytical techniques are recommended for resolving spectral data ambiguities in this compound?

Advanced Research Question

  • 2D NMR (COSY, HSQC): Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • DSC/TGA: Differentiates polymorphic forms (e.g., melting points varying by 5–10°C) that affect bioavailability .
  • IR spectroscopy: Confirms nitro-group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

How can researchers validate the compound’s stability under various storage conditions?

Advanced Research Question

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products (e.g., nitro-to-amine reduction) .
  • HPLC-MS stability assays: Monitor peak area changes over time; silica gel desiccants improve shelf life by reducing hydrolysis .

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